DM4-Sme

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

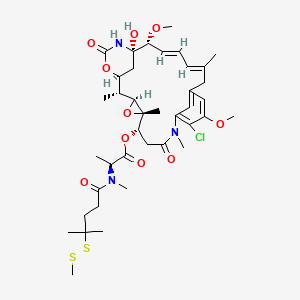

DM4-SMeは、抗体薬物複合体の細胞毒性成分であり、抗体マイタンシン複合体およびチューブリン阻害剤の代謝産物です。これは、抗体に結合するジスルフィド結合またはチオエーテル結合によって安定化できます。 この化合物は、チューブリンに対する強力な阻害効果で知られており、癌研究における貴重なツールとなっています .

作用機序

DM4-SMeは、細胞分裂に不可欠なタンパク質であるチューブリンを阻害することで効果を発揮します。この化合物はチューブリンに結合して、有糸分裂に必要な微小管への重合を防ぎます。 この阻害は、急速に分裂する細胞の細胞周期停止とアポトーシスをもたらし、癌研究における効果的なツールとなっています .

類似の化合物との比較

This compoundは、以下のような他の類似の化合物と比較されます。

DM1: 抗体薬物複合体で使用されるもう1つのマイタンシン誘導体。this compoundはチオメチル基を持っていて、DM1と比べて安定性と反応性が異なります。

類似の化合物のリスト

- DM1

- マイタンシン

- S-メチル-DM1

- S-メチル-DM4

This compoundのユニークな化学構造と強力な生物学的活性は、科学研究と治療開発において貴重な化合物となっています。

生化学分析

Biochemical Properties

DM4-Sme plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily inhibitory, as this compound is a potent tubulin inhibitor . This means that this compound can prevent the polymerization of tubulin into microtubules, a crucial process in cell division.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the formation of the mitotic spindle, which is essential for cell division . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and ultimately cell death .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with tubulin, a globular protein that is the main constituent of microtubules . By inhibiting tubulin polymerization, this compound prevents the formation of the mitotic spindle, thereby disrupting cell division . This can lead to changes in gene expression and induce apoptosis, or programmed cell death .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of tubulin and microtubules . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Subcellular Localization

It is likely that this compound, as a tubulin inhibitor, is localized to areas of the cell where tubulin is abundant and microtubule formation occurs .

準備方法

合成経路と反応条件

DM4-SMeは、マイタンシン誘導体の修飾を含む一連の化学反応によって合成されます反応条件は、通常、目的の生成物が得られるように、温度、pH、および溶媒組成を正確に制御する必要があります .

工業生産方法

This compoundの工業生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、精製および品質管理のための高速液体クロマトグラフィー(HPLC)の使用が含まれます。 化合物はその後、安定化され、特定の条件下で保存されて、その活性を維持します .

化学反応の分析

反応の種類

DM4-SMeは、以下を含むさまざまな化学反応を受けます。

酸化: 化合物は特定の条件下で酸化されて、異なる酸化生成物を生成する可能性があります。

還元: 還元反応はチオメチル基を修飾して、化合物の活性を影響を与える可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、生物学的活性と安定性が変化したthis compoundの修飾誘導体があります。 これらの生成物は、新しい治療的用途を探求するためにさらなる研究で頻繁に使用されます .

科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用を持っています。

化学: チューブリン阻害のメカニズムと化学修飾が生物学的活性に与える影響を研究するためのツールとして使用されます。

生物学: 細胞分裂と増殖におけるチューブリン阻害の影響を調査するために、細胞生物学研究で使用されます。

医学: 強力な細胞毒性効果を利用して、標的型癌治療のための抗体薬物複合体の開発で使用されます。

科学的研究の応用

DM4-SMe has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of tubulin inhibition and the effects of chemical modifications on biological activity.

Biology: Employed in cell biology research to investigate the effects of tubulin inhibition on cell division and proliferation.

Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy, exploiting its potent cytotoxic effects.

Industry: Applied in the production of research reagents and therapeutic agents, contributing to advancements in drug development

類似化合物との比較

DM4-SMe is compared with other similar compounds, such as:

DM1: Another maytansine derivative used in antibody-drug conjugates. This compound has a thiomethyl group, which provides different stability and reactivity compared to DM1.

Maytansine: The parent compound from which this compound is derived.

List of Similar Compounds

- DM1

- Maytansine

- S-methyl-DM1

- S-methyl-DM4

This compound’s unique chemical structure and potent biological activity make it a valuable compound in scientific research and therapeutic development.

特性

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLNAIFGVAUBEJ-SIDGEOBYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSC)C)\C)OC)(NC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56ClN3O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2878552.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)

![4-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2878562.png)